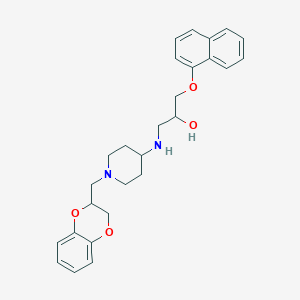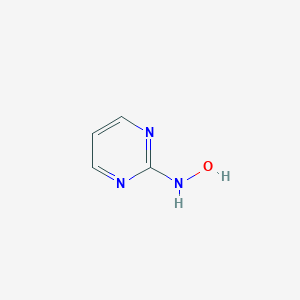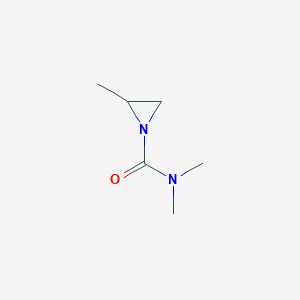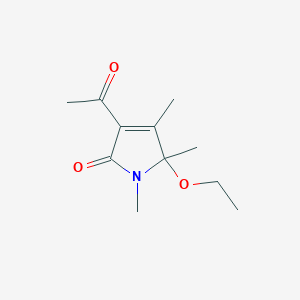
3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one is a heterocyclic organic compound that belongs to the pyrrolidine family This compound is characterized by its unique structure, which includes an acetyl group, an ethoxy group, and three methyl groups attached to a pyrrol-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 2,4,5-trimethylpyrrole in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes cyclization to form the desired pyrrol-2-one derivative.
Reaction Conditions:
Reagents: Ethyl acetoacetate, 2,4,5-trimethylpyrrole, sodium ethoxide
Solvent: Ethanol
Temperature: Reflux
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of 3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrol-2,3-dione derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Sodium borohydride (NaBH₄) in methanol
Substitution: Ammonia (NH₃) or thiol (RSH) in ethanol
Major Products
Oxidation: Pyrrol-2,3-dione derivatives
Reduction: 3-Hydroxy-5-ethoxy-1,4,5-trimethylpyrrol-2-one
Substitution: 3-Acetyl-5-amino-1,4,5-trimethylpyrrol-2-one
Scientific Research Applications
3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or ion channels, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-5-methoxy-1,4,5-trimethylpyrrol-2-one
- 3-Acetyl-5-propoxy-1,4,5-trimethylpyrrol-2-one
- 3-Acetyl-5-butoxy-1,4,5-trimethylpyrrol-2-one
Uniqueness
3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one is unique due to the presence of the ethoxy group, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
132561-08-1 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one |
InChI |
InChI=1S/C11H17NO3/c1-6-15-11(4)7(2)9(8(3)13)10(14)12(11)5/h6H2,1-5H3 |
InChI Key |
SLNQFJILJJUIPN-UHFFFAOYSA-N |
SMILES |
CCOC1(C(=C(C(=O)N1C)C(=O)C)C)C |
Canonical SMILES |
CCOC1(C(=C(C(=O)N1C)C(=O)C)C)C |
Synonyms |
2H-Pyrrol-2-one,3-acetyl-5-ethoxy-1,5-dihydro-1,4,5-trimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
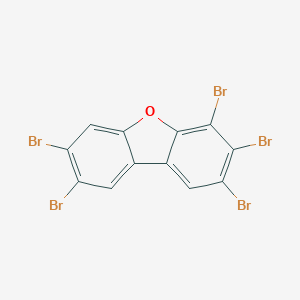
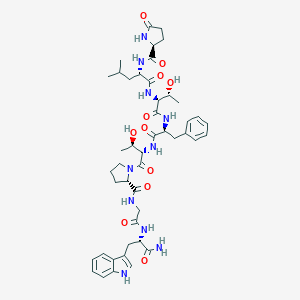
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
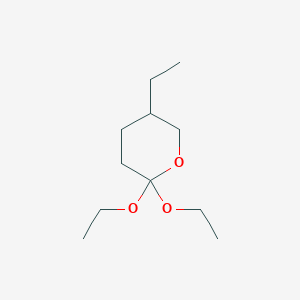

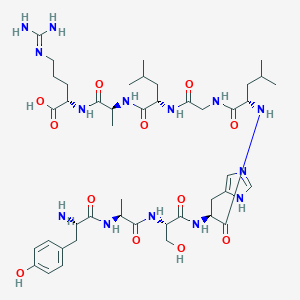

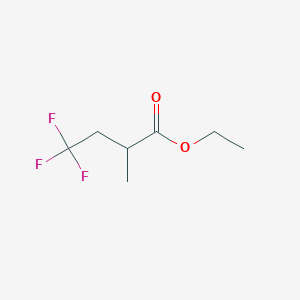
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
